
(3,4-Difluor-5-(Pyrrolidin-1-yl)phenyl)boronsäure
Übersicht
Beschreibung
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, also known as DFPBA, is a boronic acid derivative with a wide range of applications in scientific research. It is a highly potent and selective inhibitor of enzymes, and has been used in numerous biochemical and physiological studies. It is also used in the synthesis of other compounds, and has been shown to be a useful tool in the study of certain diseases.
Wissenschaftliche Forschungsanwendungen
1. Medikamentenentwicklung für Typ-2-Diabetes Boronsäuren, die eine Pyrrolidin-Einheit enthalten, wurden auf ihr Potenzial als Inhibitoren bei der Behandlung von Typ-2-Diabetes untersucht. Zum Beispiel haben Verbindungen, die der (3,4-Difluor-5-(Pyrrolidin-1-yl)phenyl)boronsäure ähneln, sich als potente Inhibitoren der Dipeptidylpeptidase IV gezeigt, einem Enzym, das eine Rolle im Glukosestoffwechsel spielt .
Neuartige Therapeutika
Der Pyrrolidinring ist eine häufige Struktur in der Medikamentenentwicklung, da er in seiner Fähigkeit, an verschiedene biologische Zielstrukturen zu binden, vielseitig ist. Er wurde in der Entwicklung neuer Moleküle mit potenter Aktivität gegenüber bestimmten Rezeptoren, wie z. B. RORγt, eingesetzt, die an verschiedenen Krankheiten beteiligt sind .
Sensoranwendungen
Boronsäuren sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu interagieren. Diese Eigenschaft macht sie in Sensoranwendungen nützlich, bei denen sie als molekulare Erkennungselemente fungieren können .
Suzuki-Miyaura-Kupplung
Organoborverbindungen werden aufgrund ihrer Stabilität und Toleranz gegenüber funktionellen Gruppen häufig in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt. Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese komplexer organischer Moleküle .
Wirkmechanismus
Boronic acids, including “(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid”, are commonly used in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
In the Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The resulting organopalladium species then undergoes a reductive elimination, forming a new carbon-carbon bond .
Boronic acids are generally stable, readily prepared, and environmentally benign, making them ideal for use in various chemical reactions . The specific properties and reactivity of a boronic acid can vary depending on its structure and the nature of the organic group attached to the boron atom .
Eigenschaften
IUPAC Name |
(3,4-difluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO2/c12-8-5-7(11(15)16)6-9(10(8)13)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDZPRAFWUWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200499 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-48-0 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



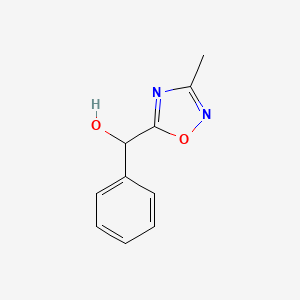
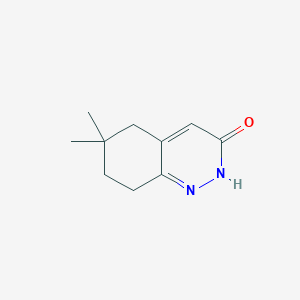
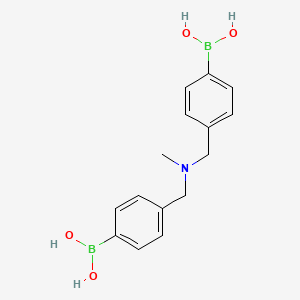

![(2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)methanol](/img/structure/B1531317.png)
![3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531319.png)
![Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1531321.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
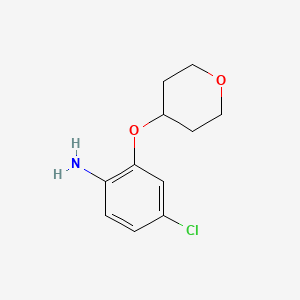
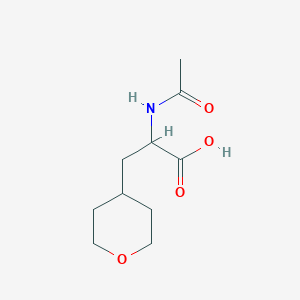
![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)
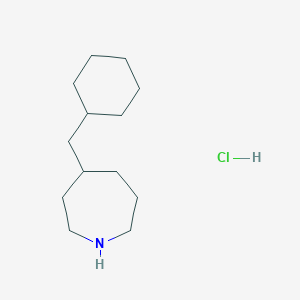

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)